4-Oxopiperidine-3,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxopiperidine-3,5-dicarboxylic acid is a heterocyclic organic compound with significant relevance in various scientific fields. It is characterized by a piperidine ring substituted with oxo and carboxylic acid groups at specific positions, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxopiperidine-3,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine-3,5-dicarboxylic acid with suitable reagents to form the piperidine ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-Oxopiperidine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alcohols, amines, or acid chlorides can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
4-Oxopiperidine-3,5-dicarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism by which 4-oxopiperidine-3,5-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor or substrate for certain enzymes, influencing metabolic processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Pyridine-3,5-dicarboxylic acid: Shares a similar backbone but lacks the piperidine ring.
4,6-Dihydroxy-2-oxopiperidine-5-carboxamide-4,6-dicarboxylic acid: Another derivative with different functional groups.
Uniqueness: 4-Oxopiperidine-3,5-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its relevance in various research fields highlight its importance .
Properties
CAS No. |
137506-75-3 |
---|---|
Molecular Formula |
C7H9NO5 |
Molecular Weight |
187.15 g/mol |
IUPAC Name |
4-oxopiperidine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO5/c9-5-3(6(10)11)1-8-2-4(5)7(12)13/h3-4,8H,1-2H2,(H,10,11)(H,12,13) |
InChI Key |
HRVGVJXJUIVOPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C(CN1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.